1-Acetyl-4-aminopiperidine hydrochloride

Descripción

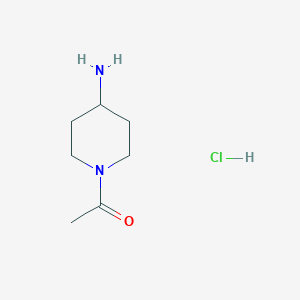

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1-(4-aminopiperidin-1-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-6(10)9-4-2-7(8)3-5-9;/h7H,2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKOGAFRLOPNOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589421 | |

| Record name | 1-(4-Aminopiperidin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214147-48-5 | |

| Record name | 1-(4-Aminopiperidin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ACETYL-4-AMINOPIPERIDINE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Acetyl-4-aminopiperidine Hydrochloride: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of the 4-Acetamidopiperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in clinically successful drugs.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable tool for optimizing drug-target interactions.[1] Within this class, 1-Acetyl-4-aminopiperidine hydrochloride emerges as a particularly strategic building block. The hydrochloride salt form enhances stability and aqueous solubility, simplifying handling and formulation development. The molecule itself offers two key points for chemical modification: the basic amine at the 4-position and the potential for modification of the acetyl group. This dual functionality allows for the systematic exploration of chemical space, making it a cornerstone intermediate in the synthesis of complex molecules targeting a range of diseases, from viral infections to neurological disorders.[2][3] This guide provides an in-depth examination of its chemical properties, synthesis, analytical characterization, and applications for professionals in drug discovery and development.

Core Physicochemical and Structural Properties

This compound is a white to off-white solid. Its structure is characterized by a piperidine ring N-acylated at the 1-position and bearing a primary amine at the 4-position, which is protonated in the hydrochloride salt form.

The IUPAC name for this compound is 1-(4-aminopiperidin-1-yl)ethanone;hydrochloride.[4] Key identifiers and computed properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 214147-48-5 | PubChem[4] |

| Molecular Formula | C₇H₁₅ClN₂O | PubChem[4] |

| Molecular Weight | 178.66 g/mol | PubChem[4] |

| Canonical SMILES | CC(=O)N1CCC(CC1)N.Cl | PubChem[4] |

| InChIKey | AWKOGAFRLOPNOP-UHFFFAOYSA-N | PubChem[4] |

| Physical Form | Solid or semi-solid | Sigma-Aldrich[5] |

| Boiling Point (Free Base) | 273.6 °C at 760 mmHg | ChemicalBook[6] |

| Density (Free Base) | 1.042 g/cm³ | ChemicalBook[6] |

Synthesis and Reactivity: A Rational Approach

The synthesis of 1-Acetyl-4-aminopiperidine is a critical process, as the purity of this intermediate directly impacts the quality of subsequent active pharmaceutical ingredients (APIs). A common and logical synthetic route involves the reductive amination of 1-acetylpiperid-4-one.[7] An alternative pathway involves the hydrogenation of an oxime intermediate.[6]

Synthetic Pathway via Oxime Hydrogenation

This two-step method is often favored for its reliable yields and manageable reaction conditions.[6]

-

Oximation: The synthesis begins with the reaction of 1-acetylpiperidin-4-one with hydroxylamine hydrochloride.[6] Pyridine is used as a mild base to neutralize the HCl generated, driving the reaction towards the formation of the 1-acetylpiperidin-4-one oxime. The choice of ethanol as a solvent is strategic, as it effectively dissolves the reactants and facilitates the reaction at a moderate temperature (e.g., 70°C).[6]

-

Hydrogenation: The purified oxime is then reduced to the primary amine. This is typically achieved through catalytic hydrogenation using a nickel-based catalyst (like Raney Nickel) under hydrogen pressure.[6] This method is highly efficient for the reduction of oximes to amines. The catalyst is then carefully filtered off to yield the free base, 1-acetyl-4-aminopiperidine.

-

Salt Formation: To generate the final hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., a mixture of ethanol and isopropanol) and treated with hydrogen chloride gas or a solution of HCl in a solvent.[7] This protonates the more basic 4-amino group, leading to the precipitation of the stable, crystalline hydrochloride salt.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C7H15ClN2O | CID 17221642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Acetyl-4-aminopiperidine | 160357-94-8 [sigmaaldrich.com]

- 6. 1-Acetylpiperidin-4-amine | 160357-94-8 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

Whitepaper: A Multi-technique Approach to the Definitive Structure Elucidation of 1-Acetyl-4-aminopiperidine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Acetyl-4-aminopiperidine hydrochloride is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[1][2] Its structural integrity is paramount to the quality, efficacy, and safety of downstream drug candidates. This guide provides a comprehensive, field-proven framework for the unambiguous structure elucidation of this compound. Moving beyond a simple recitation of techniques, we explore the causal logic behind experimental design, data interpretation, and the synergistic integration of multiple analytical methods. This document serves as a robust protocol for researchers, quality control analysts, and process chemists, ensuring the highest standards of scientific integrity in compound characterization.

Foundational Characterization

Before delving into complex spectroscopic analysis, establishing the foundational physicochemical properties is a critical first step. These data points confirm the gross identity of the compound and are essential for regulatory and safety documentation. The hydrochloride salt form enhances solubility and stability, a common strategy in pharmaceutical development.

| Property | Value | Source |

| IUPAC Name | 1-(4-aminopiperidin-1-yl)ethanone;hydrochloride | PubChem[3] |

| Molecular Formula | C₇H₁₅ClN₂O | PubChem[3] |

| Molecular Weight | 178.66 g/mol | PubChem[3] |

| CAS Number | 214147-48-5 | PubChem[3] |

| Parent Compound | 1-Acetyl-4-aminopiperidine (Free Base) | PubChem[3] |

| Parent Formula | C₇H₁₄N₂O | Sigma-Aldrich[4] |

| Parent MW | 142.20 g/mol | Apollo Scientific[5] |

The Analytical Strategy: A Synergistic Workflow

No single analytical technique provides a complete structural picture. A robust elucidation strategy relies on the convergence of data from orthogonal methods. Nuclear Magnetic Resonance (NMR) spectroscopy maps the covalent framework (C-H backbone), Mass Spectrometry (MS) confirms the molecular weight and elemental composition, and Infrared (IR) spectroscopy identifies key functional groups. For absolute proof of constitution and stereochemistry, X-ray crystallography serves as the ultimate arbiter.

Our workflow is designed as a self-validating system where the output of one technique informs and corroborates the others.

Caption: Key 2D NMR correlations for assignment.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

MS is essential for confirming the molecular weight and, with high-resolution instruments, the elemental formula. For a pre-charged salt like this, Electrospray Ionization (ESI) in positive ion mode is the ideal technique.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or water/acetonitrile.

-

Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.

Data Interpretation

The analysis focuses on the cationic form of the molecule, which is the free base (C₇H₁₄N₂O) plus a proton.

-

Expected Molecular Ion: The primary ion observed will be the protonated parent molecule, [M+H]⁺.

-

Monoisotopic Mass of Parent (C₇H₁₄N₂O) = 142.1106 Da

-

Expected m/z for [M+H]⁺ = 143.1184

-

-

Fragmentation Analysis: Tandem MS (MS/MS) can be used to induce fragmentation, providing further structural proof. Key predicted fragmentations would involve the loss of the acetyl group or cleavage of the piperidine ring. This can be compared to fragmentation patterns of similar structures like 1-acetylpiperidine. [6]

m/z Proposed Fragment Rationale 143.12 [M+H]⁺ Protonated molecular ion. 101.10 [M+H - C₂H₂O]⁺ Loss of a neutral ketene molecule from the acetyl group. 84.08 [C₅H₁₀N]⁺ Fragmentation of the piperidine ring, loss of the acetyl group and ammonia. | 43.02 | [C₂H₃O]⁺ | The acetyl cation itself. |

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups, serving as an excellent quality control check.

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal must be acquired and subtracted from the sample spectrum.

Spectral Interpretation

The IR spectrum will be dominated by vibrations from the amide, amine salt, and aliphatic moieties. Data from piperidine hydrochloride and acetylated piperidines can guide the interpretation. [7][8]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 3200-2800 | N-H stretch | Ammonium (-NH₃⁺) | The protonated amine shows a very broad and strong absorption in this region, often with multiple sub-peaks. |

| 2950-2850 | C-H stretch | Aliphatic (CH₂, CH₃) | Standard stretching vibrations for the piperidine ring and acetyl methyl group. |

| ~1640 | C=O stretch | Tertiary Amide | This is a very strong and sharp absorption, characteristic of the amide I band. Its position confirms the presence of the acetyl group. |

| 1600-1450 | N-H bend | Ammonium (-NH₃⁺) | Bending vibrations from the ammonium group. |

| ~1440 | C-N stretch | Amide | C-N stretching vibration of the acetyl group. |

X-Ray Crystallography: The Unambiguous Proof

While the combination of NMR, MS, and IR provides overwhelming evidence, single-crystal X-ray diffraction (SC-XRD) offers the only absolute, three-dimensional structure. It is the gold standard, particularly for regulatory filings or when stereochemistry is .

Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: The primary challenge is growing a single, diffraction-quality crystal. This is typically achieved by slow evaporation of a saturated solution or by vapor diffusion. A range of solvents and solvent/anti-solvent pairs (e.g., methanol/ether, ethanol/heptane) should be screened.

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen (~100 K) to minimize thermal motion and subjected to a monochromatic X-ray beam. A modern diffractometer then collects the diffraction pattern as the crystal is rotated. [9]4. Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined to yield the final structure. [9]The output confirms not only the connectivity but also the precise bond lengths, angles, and the chair conformation of the piperidine ring.

Conclusion: A Unified Structural Dossier

The structure elucidation of this compound is a clear demonstration of the power of a multi-faceted analytical approach. Each technique provides a unique and essential piece of the puzzle. NMR defines the covalent bonding and proton/carbon environments, mass spectrometry confirms the elemental composition and molecular weight, and FTIR verifies the presence of critical functional groups. When absolute certainty is required, X-ray crystallography provides the definitive and unambiguous atomic arrangement. By following the integrated workflow detailed in this guide, researchers and drug development professionals can ensure the identity and quality of this key synthetic intermediate with the highest degree of scientific confidence.

References

- National Center for Biotechnology Information (2024).PubChem Compound Summary for CID 17221642, this compound. PubChem. [Link]

- Human Metabolome Database (2023).1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362). HMDB. [Link]

- National Center for Biotechnology Information (2024).PubChem Compound Summary for CID 12058, 1-Acetylpiperidine. PubChem. [Link]

- Al-Sha'er, M. A., et al. (2021).Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

- Teodori, E., et al. (2004).

- Reich, H. J. (2021).Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

- National Institute of Standards and Technology.Piperidine, 1-acetyl-. NIST WebBook. [Link]

- Al-Majid, A. M., et al. (2021).Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

- SpectraBase.Piperidine hydrochloride - Optional[FTIR] - Spectrum. Wiley. [Link]

- SpectraBase.1-Acetylpiperidine-4-carboxylic acid - Optional[FTIR] - Spectrum. Wiley. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C7H15ClN2O | CID 17221642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Acetyl-4-aminopiperidine | 160357-94-8 [sigmaaldrich.com]

- 5. 160357-94-8 Cas No. | 1-Acetyl-4-aminopiperidine | Apollo [store.apolloscientific.co.uk]

- 6. Piperidine, 1-acetyl- [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. mdpi.com [mdpi.com]

Introduction: The Strategic Importance of a Privileged Scaffold

An In-depth Technical Guide to 1-Acetyl-4-aminopiperidine hydrochloride (CAS: 214147-48-5)

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutics is often accelerated by the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The 4-aminopiperidine moiety is a quintessential example of such a scaffold, and its N-acetylated hydrochloride salt, this compound (CAS No. 214147-48-5), represents a highly versatile and strategically important building block for drug discovery and development.[1][2]

This guide provides an in-depth technical overview of this compound, moving beyond simple data recitation to explore the causality behind its synthesis, characterization, and application. It is intended for researchers, scientists, and drug development professionals who seek to leverage this key intermediate in their synthetic campaigns.

Physicochemical and Structural Characteristics

The hydrochloride salt form of 1-Acetyl-4-aminopiperidine is favored in laboratory settings. The salt form generally imparts greater stability and higher crystallinity compared to the free base, simplifying handling and weighing operations and often improving shelf-life.

| Property | Value | Source(s) |

| CAS Number | 214147-48-5 | [][4] |

| Molecular Formula | C₇H₁₄N₂O · HCl (or C₇H₁₅ClN₂O) | [][4] |

| Molecular Weight | 178.66 g/mol | [][4] |

| IUPAC Name | 1-(4-aminopiperidin-1-yl)ethanone;hydrochloride | [][4] |

| Synonym(s) | 1-acetyl-4-piperidinamine hydrochloride | |

| Melting Point | 240-245 °C | |

| Storage Temperature | Room temperature, under inert atmosphere (Argon) | |

| Parent Compound (Free Base) | 1-(4-Aminopiperidin-1-yl)ethan-1-one (CAS: 160357-94-8) | [4] |

Synthesis and Purification: A Deliberate Pathway to a Key Intermediate

The synthesis of this compound is a multi-step process that demonstrates fundamental principles of organic chemistry. A common and effective route begins with the commercially available 1-acetylpiperid-4-one. The causality behind this choice lies in its structural features: the ketone provides a reactive handle for introducing the amine functionality, while the pre-installed acetyl group protects the piperidine nitrogen from participating in undesired side reactions.

A robust method involves an initial oximation followed by a reduction.

Step-by-Step Synthetic Protocol:

Part A: Oximation of 1-Acetylpiperid-4-one

-

Rationale: The conversion of the ketone to an oxime is a classic and high-yielding reaction that transforms the carbonyl into a group amenable to reduction to a primary amine.

-

Procedure: Dissolve 1-acetylpiperidin-4-one (1 equivalent) in ethanol. Add hydroxylamine hydrochloride (approx. 2 equivalents) and a mild base such as pyridine (approx. 2 equivalents).[5]

-

Heat the reaction mixture to approximately 70 °C and maintain for 1.5-2 hours, monitoring by TLC for the disappearance of the starting material.[5]

-

Upon completion, remove the solvent under reduced pressure. The residue is treated with cold water to precipitate the 1-acetylpiperidin-4-one oxime, which can be collected by filtration and dried under vacuum.[5]

Part B: Hydrogenation of the Oxime to the Primary Amine (Free Base)

-

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing oximes to primary amines. Raney Nickel is a common and effective catalyst for this transformation.

-

Procedure: Dissolve the oxime intermediate (1 equivalent) in ethanol in a vessel suitable for hydrogenation (e.g., a Parr reactor).[5]

-

Add a catalytic amount of Raney Nickel (washed several times with water) to the solution.[5]

-

Pressurize the reactor with hydrogen gas (e.g., 50 psi) and agitate for 16-24 hours at room temperature.[5]

-

Caution: Hydrogen gas is highly flammable. All operations must be conducted in a well-ventilated area, away from ignition sources, using appropriate safety equipment.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the filtrate under reduced pressure to yield the crude 1-Acetyl-4-aminopiperidine free base.[5]

Part C: Formation of the Hydrochloride Salt

-

Rationale: Converting the oily or low-melting point free base into its hydrochloride salt facilitates purification through crystallization and improves the compound's handling characteristics.

-

Procedure: Dissolve the crude free base in a suitable solvent mixture like ethanol and isopropyl alcohol.[6]

-

Cool the solution in an ice bath and bubble hydrogen chloride gas through it until the solution is saturated, or add a stoichiometric amount of HCl in a solvent like ether or dioxane.

-

The addition of an anti-solvent, such as acetone or ether, will often induce the crystallization of the desired this compound.[6]

-

Collect the solid product by filtration, wash with a cold solvent (e.g., acetone), and dry under vacuum.

Caption: Synthetic pathway for 1-Acetyl-4-aminopiperidine HCl.

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and structure of the final compound is critical. Each analytical technique provides a piece of the puzzle, and together they form a self-validating system that ensures the material meets the standards required for research and development.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for structural confirmation. Key expected signals would include a singlet for the acetyl methyl group (CH₃) around 2.0 ppm, and a series of multiplets for the non-equivalent piperidine ring protons. The protons adjacent to the nitrogen atoms will be shifted downfield.

-

Mass Spectrometry (MS): This technique confirms the molecular weight. In an electrospray ionization (ESI) mass spectrum, one would expect to observe the molecular ion for the free base [M+H]⁺ at m/z 143.2. GC-MS analysis of the free base has shown a molecular ion at m/z = 142.[5]

-

HPLC: High-Performance Liquid Chromatography is the gold standard for purity assessment. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water (often with a modifier like TFA or formic acid) would be typical. Purity is determined by the peak area percentage of the main component. For advanced applications, chiral HPLC can be used to resolve enantiomers if chiral centers are introduced in subsequent synthetic steps.

-

Elemental Analysis: For a final, definitive confirmation of the empirical formula and the salt stoichiometry, elemental analysis (CHN) can be performed. The theoretical percentages of Carbon, Hydrogen, and Nitrogen for C₇H₁₅ClN₂O can be calculated and compared against experimental values.

Caption: A typical analytical workflow for compound validation.

Applications in Drug Discovery: A Scaffold for Innovation

This compound serves as a critical starting point for the synthesis of more complex molecules. The primary amine at the 4-position is a nucleophilic handle that allows for a wide array of chemical transformations, including amidation, reductive amination, and sulfonylation, enabling the exploration of structure-activity relationships (SAR).

The utility of this scaffold is demonstrated across diverse therapeutic areas:

-

Antiviral Agents: The 4-aminopiperidine core was identified in a high-throughput screen as an inhibitor of Hepatitis C Virus (HCV) assembly.[7] The primary amine allows for the introduction of various substituents to optimize potency and pharmacokinetic properties.[7]

-

Pain and Neuropathic Pain: Derivatives have been synthesized and evaluated as N-type calcium channel blockers.[1] The piperidine scaffold serves to correctly orient pharmacophoric elements that interact with the channel.

-

HIV-1 Entry Inhibitors: This building block is key to the synthesis of piperazino-piperidine based CCR5 antagonists, which block the entry of the HIV virus into host cells.[2]

-

Neurodegenerative Diseases: The broader piperidine scaffold is a cornerstone in the development of acetylcholinesterase (AChE) inhibitors for diseases like Alzheimer's, as seen in the structure of Donepezil.[8]

Caption: The core scaffold and its primary point of diversification.

Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory.

-

Hazard Identification: This compound is classified as a warning-level hazard. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[9][10] All handling of the solid material should be done in a chemical fume hood to avoid inhalation of dust.[9][11]

-

Handling: Avoid generating dust.[9][12] Use spark-proof tools and ensure proper grounding of equipment.[10] After handling, wash hands thoroughly with soap and water.[9]

-

Spill Management: In case of a spill, clear the area. For minor spills, sweep up the solid material, avoiding dust creation, and place it in a sealed container for disposal.[9] Do not allow the material to enter drains or waterways.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][12] For long-term stability, particularly to prevent hydrolysis of the amide, storage under an inert atmosphere like argon is recommended.

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[10][12]

References

- This compound. Vertex AI Search.

- This compound | C7H15ClN2O | CID 17221642. PubChem.

- Synthesis of 1-acetyl-4-methylaminopiperidine hydrochloride. PrepChem.com.

- 1-Acetyl-4-aminopiperidine. Apollo Scientific.

- SAFETY D

- SAFETY D

- SAFETY D

- 1-Acetylpiperidin-4-amine Chemical Properties,Uses,Production. ChemicalBook.

- Safety D

- This compound. Sigma-Aldrich.

- 1-Acetyl-4-aminopiperidine. Sigma-Aldrich.

- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hep

- 1-Acetyl-4-aminopiperidine | 160357-94-8. Apollo Scientific.

- Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neurop

- Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)

- Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.

Sources

- 1. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C7H15ClN2O | CID 17221642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Acetylpiperidin-4-amine | 160357-94-8 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. peptide.com [peptide.com]

An In-Depth Technical Guide to the Synthesis of 1-Acetyl-4-aminopiperidine Hydrochloride

Introduction: The Strategic Importance of 1-Acetyl-4-aminopiperidine Hydrochloride in Modern Drug Discovery

This compound is a pivotal building block in contemporary medicinal chemistry. Its rigid piperidine scaffold, coupled with strategically placed functional groups—a secondary amine at the 4-position and an acetylated nitrogen at the 1-position—renders it an invaluable synthon for the development of a diverse array of therapeutic agents. The hydrochloride salt form enhances its stability and handling properties, making it particularly suitable for pharmaceutical development pipelines. This guide provides an in-depth exploration of the primary synthetic pathways to this key intermediate, offering not only detailed experimental protocols but also a critical analysis of the underlying chemical principles that govern these transformations. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide a comprehensive understanding of the synthesis and to facilitate informed decisions in the laboratory and during process scale-up.

Strategic Synthesis Pathway I: The Protected Intermediate Approach via N-Boc-4-aminopiperidine

This pathway is a classic example of the strategic use of protecting groups to achieve selective functionalization of a bifunctional molecule. The tert-butyloxycarbonyl (Boc) group is employed to temporarily mask the more nucleophilic piperidine ring nitrogen, thereby allowing for selective manipulation of the 4-amino group. This multi-step approach offers excellent control over the reaction and generally provides high purity products.

Mechanistic Rationale

The core principle of this pathway hinges on the differential reactivity of the two nitrogen atoms in the 4-aminopiperidine scaffold. The piperidine ring nitrogen is a secondary amine and is generally more nucleophilic and less sterically hindered than the primary amino group at the 4-position. Direct acetylation would likely result in a mixture of products. The introduction of the bulky Boc protecting group on the ring nitrogen effectively shields it from electrophilic attack and deactivates it through electronic effects. This allows for clean and high-yielding reactions at the 4-amino position. Subsequent removal of the Boc group under acidic conditions regenerates the free secondary amine on the piperidine ring, which can then be selectively acetylated.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of tert-butyl 4-aminopiperidine-1-carboxylate (N-Boc-4-aminopiperidine)

This initial step can be achieved through several routes, including the direct protection of 4-aminopiperidine or, for a more elaborate and controlled synthesis, a Hofmann rearrangement of 1-Boc-piperidine-4-carboxamide. A common laboratory-scale preparation involves the direct Boc protection of commercially available 4-aminopiperidine.

-

Procedure:

-

To a stirred solution of 4-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water, is added a base, typically triethylamine (1.1 eq) or sodium hydroxide.

-

The solution is cooled to 0 °C in an ice bath.

-

Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) dissolved in the same solvent is added dropwise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl 4-aminopiperidine-1-carboxylate.

-

Step 2: Acetylation of the 4-Amino Group

With the ring nitrogen protected, the 4-amino group can be selectively acetylated.

-

Procedure:

-

tert-Butyl 4-aminopiperidine-1-carboxylate (1.0 eq) is dissolved in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).

-

A non-nucleophilic base such as triethylamine (1.2 eq) or pyridine is added to the solution.

-

The mixture is cooled to 0 °C.

-

Acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) is added dropwise.

-

The reaction is stirred at room temperature for 2-4 hours until completion (monitored by TLC or LC-MS).

-

The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The product, tert-butyl 4-acetamidopiperidine-1-carboxylate, is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Step 3: Deprotection of the N-Boc Group

The Boc group is readily cleaved under acidic conditions to reveal the piperidine nitrogen.

-

Procedure:

-

The N-Boc protected intermediate is dissolved in a suitable solvent such as DCM, dioxane, or methanol.

-

An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (typically a 4 M solution in dioxane), is added.[1]

-

The reaction is stirred at room temperature for 1-4 hours.[1]

-

The solvent and excess acid are removed under reduced pressure. If HCl in dioxane is used, the hydrochloride salt of the product often precipitates and can be collected by filtration.[1]

-

Step 4: N-Acetylation of the Piperidine Ring

The final step involves the acetylation of the now-free piperidine nitrogen.

-

Procedure:

-

The product from the deprotection step (4-acetamidopiperidine or its salt) is dissolved in a suitable solvent (e.g., DCM).

-

If the starting material is a salt, a base (e.g., triethylamine, 2.2 eq) is added to neutralize the acid and free the amine.

-

The solution is cooled to 0 °C, and acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) is added dropwise.

-

The reaction is stirred at room temperature until completion.

-

The mixture is worked up by washing with aqueous base and brine. The organic layer is dried and concentrated to give 1-acetyl-4-acetamidopiperidine.

-

Step 5: Selective Hydrolysis of the 4-Acetamido Group and Hydrochloride Salt Formation

To obtain the final product, the less stable 4-acetamido group can be selectively hydrolyzed under basic conditions, followed by the formation of the hydrochloride salt.

-

Procedure:

-

1-Acetyl-4-acetamidopiperidine is dissolved in a mixture of methanol and water.

-

A base such as sodium hydroxide or potassium carbonate is added, and the mixture is heated to reflux. The reaction is carefully monitored to achieve selective hydrolysis of the exocyclic amide.

-

After cooling, the mixture is neutralized and the product, 1-acetyl-4-aminopiperidine, is extracted.

-

The free base is then dissolved in a suitable solvent like ethanol or diethyl ether, and a solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring.

-

The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.[2]

-

Causality Behind Experimental Choices

-

Choice of Protecting Group: The Boc group is ideal due to its stability in basic and neutral conditions (used for the first acetylation) and its facile removal under acidic conditions that do not affect the newly formed amide bond.[3]

-

Choice of Acetylating Agent: Acetic anhydride is often preferred over acetyl chloride for large-scale synthesis due to its lower cost and the less corrosive nature of its acetic acid byproduct compared to HCl.

-

Solvent Selection: Anhydrous aprotic solvents are crucial for the acetylation steps to prevent the hydrolysis of the acetylating agent.

-

Base Selection: A non-nucleophilic tertiary amine like triethylamine is used to scavenge the acid byproduct of the acetylation reaction without competing as a nucleophile.

Strategic Synthesis Pathway II: Reductive Amination of an N-Acetyl Piperidone Precursor

This pathway offers a more convergent and often shorter route to the target molecule. It involves the direct formation of the C-N bond at the 4-position of a pre-acetylated piperidone ring through reductive amination.

Mechanistic Rationale

Reductive amination is a powerful one-pot reaction that combines the formation of an imine or enamine from a carbonyl compound and an amine with its in-situ reduction to a more substituted amine.[4] In this synthesis, 1-acetyl-4-piperidone is reacted with an ammonia source to form an intermediate imine, which is then reduced by a selective reducing agent. The choice of the reducing agent is critical; it must be capable of reducing the iminium ion intermediate much faster than the starting ketone to prevent side reactions. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this purpose due to its selectivity for protonated imines over ketones and aldehydes at neutral or slightly acidic pH.[4]

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 1-Acetyl-4-piperidone

This starting material can be prepared by the acetylation of 4-piperidone.

-

Procedure:

-

4-Piperidone hydrochloride monohydrate (1.0 eq) is suspended in a solvent such as DCM.

-

A base, typically triethylamine (2.5 eq), is added, and the mixture is stirred.

-

Acetic anhydride (1.2 eq) is added dropwise at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction mixture is washed with water, dilute acid, and brine. The organic layer is dried and concentrated to afford 1-acetyl-4-piperidone.

-

Step 2: Reductive Amination

-

Procedure:

-

To a solution of 1-acetyl-4-piperidone (1.0 eq) in a protic solvent like methanol, an ammonia source such as ammonium acetate or a solution of ammonia in methanol is added.

-

A catalytic amount of an acid, such as acetic acid, may be added to facilitate imine formation.

-

The mixture is stirred for a period to allow for imine formation.

-

A selective reducing agent, such as sodium cyanoborohydride (1.5 eq), is added portion-wise at room temperature.

-

The reaction is stirred for 12-24 hours.

-

The reaction is quenched by the careful addition of an acid (e.g., dilute HCl) to destroy excess borohydride.

-

The solvent is removed under reduced pressure, and the residue is taken up in water and basified.

-

The product, 1-acetyl-4-aminopiperidine, is extracted with an organic solvent.

-

Step 3: Hydrochloride Salt Formation

-

Procedure:

-

The crude 1-acetyl-4-aminopiperidine is dissolved in a suitable solvent (e.g., isopropanol or diethyl ether).

-

A solution of hydrogen chloride in a suitable solvent (e.g., ethereal HCl or isopropanolic HCl) is added dropwise with stirring until the solution is acidic.

-

The precipitated this compound is collected by filtration, washed with cold solvent, and dried.

-

Causality Behind Experimental Choices

-

Convergent Approach: This pathway is more atom-economical as it builds the final C-N bond on a largely pre-assembled scaffold.

-

Selective Reducing Agent: The use of sodium cyanoborohydride is key to the success of this reaction, as it selectively reduces the iminium ion in the presence of the ketone starting material.[4] Other reagents like sodium triacetoxyborohydride can also be employed.

-

pH Control: The pH of the reaction is important for both the formation of the imine (favored under slightly acidic conditions) and the activity of the reducing agent.

Quantitative Data Summary and Pathway Comparison

| Parameter | Pathway I: Protected Intermediate | Pathway II: Reductive Amination |

| Starting Materials | 4-Aminopiperidine, Boc₂O, Acetic Anhydride | 4-Piperidone, Acetic Anhydride, NH₄OAc, NaBH₃CN |

| Number of Steps | 5 | 3 |

| Typical Overall Yield | 40-60% | 50-70% |

| Key Reagents | Boc₂O, TFA/HCl, Acetic Anhydride | NaBH₃CN, NH₄OAc |

| Advantages | High purity, well-controlled, versatile for analog synthesis. | More convergent, fewer steps, potentially higher overall yield. |

| Disadvantages | Longer route, use of protecting groups adds cost. | Use of toxic cyanide-containing reagent (NaBH₃CN). |

Visualizing the Synthetic Pathways

Pathway I: Protected Intermediate Approach

Caption: Synthetic scheme for Pathway I.

Pathway II: Reductive Amination Approach

Caption: Synthetic scheme for Pathway II.

Conclusion and Future Perspectives

The synthesis of this compound can be efficiently achieved through multiple synthetic strategies, with the protected intermediate and reductive amination pathways being the most prominent. The choice of a particular route will be dictated by factors such as the scale of the synthesis, cost of reagents, desired purity, and the available expertise and equipment. The protected intermediate pathway, while longer, offers a high degree of control and is readily adaptable for the synthesis of analogs for structure-activity relationship studies. The reductive amination approach is more convergent and may be more suitable for larger-scale production, provided that the handling of cyanide-containing reagents is appropriately managed. As the demand for novel therapeutics continues to grow, the development of even more efficient, cost-effective, and environmentally benign synthetic routes to key intermediates like this compound will remain an active and important area of research in the field of drug development.

References

- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hep

- CN104356096A - Preparation method of N-aminopiperidine hydrochloride.

- CN100345828C - Process for preparing N-amino piperidine hydrochloride.

- Hitchhiker's guide to reductive amin

- Optimizing Reductive Amination: A Guide for Chemical Procurement. (n.d.). [Link]

- CN1775756A - Preparation process of N-aminopiperidine hydrochloride.

- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

- Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies. PubMed. [Link]

- METHOD FOR PRODUCING OPTICALLY ACTIVE 3-AMINOPIPERIDINE OR SALT THEREOF.

- NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Oriental Journal of Chemistry. [Link]

- Amine synthesis by reductive amination (reductive alkyl

- CN107805218B - Method for preparing 4-Boc-aminopiperidine.

- Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]

- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. (2026). [Link]

- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c

- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]

- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.

- Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Arkivoc. [Link]

- Recent Advances in Synthetic Routes to Azacycles. SciSpace. [Link]

- Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neurop

- An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Apollo. [Link]

- This compound. PubChem. [Link]

- 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. PubMed. [Link]

- a) Representative synthetic routes to N‐substituted cyclic amines and...

- Nα Selective Acetylation of Peptides.

- Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor. PubMed. [Link]

- How to remove excess 4-amino piperidine from reaction medium?

Sources

starting materials for 1-Acetyl-4-aminopiperidine hydrochloride synthesis

An In-Depth Technical Guide to the Synthesis of 1-Acetyl-4-aminopiperidine Hydrochloride: Starting Materials and Core Methodologies

Introduction

This compound is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of a wide array of pharmaceutical agents, including potent analgesics and N-type calcium channel blockers[1]. Its structural motif, featuring a piperidine ring with both acetyl and amino functionalities, provides a versatile scaffold for derivatization in drug discovery programs. This guide offers an in-depth exploration of the primary synthetic strategies for preparing this valuable intermediate, with a focus on the selection of starting materials and the rationale behind key experimental choices. We will delve into two prevalent and practical synthetic routes, providing detailed protocols and expert insights to enable researchers to confidently and efficiently synthesize this compound in the laboratory.

Synthetic Strategies: An Overview

The synthesis of this compound generally converges on two key transformations: the introduction of the 4-amino group and the N-acetylation of the piperidine ring. The selection of the starting material largely dictates the sequence of these events. The two most common approaches begin with either a pre-functionalized 4-aminopiperidine derivative or a 4-oxopiperidine derivative, which is then converted to the desired amine.

Caption: Overview of the two primary synthetic routes to this compound.

Route 1: Synthesis from 4-Aminopiperidine Derivatives

This approach leverages a commercially available and suitably protected 4-aminopiperidine derivative, most commonly tert-butyl (piperidin-4-yl)carbamate (4-amino-1-Boc-piperidine). The Boc (tert-butoxycarbonyl) protecting group is strategically employed to mask the exocyclic amine, allowing for selective N-acetylation of the piperidine ring nitrogen.

Core Logic & Mechanistic Considerations

The success of this route hinges on the differential reactivity of the two nitrogen atoms. The piperidine nitrogen is a secondary amine and is generally more nucleophilic than the Boc-protected primary amine. This allows for a selective acylation reaction. The choice of the Boc protecting group is critical due to its stability under the basic or neutral conditions of acetylation and its facile removal under acidic conditions, which is often the final step to furnish the hydrochloride salt.

Experimental Protocol: A Step-by-Step Guide

Step 1: N-Acetylation of 4-Amino-1-Boc-piperidine

The acetylation of the piperidine nitrogen can be achieved using various acetylating agents, such as acetyl chloride or acetic anhydride, typically in the presence of a base to neutralize the acid generated during the reaction.

Protocol:

-

Dissolve 4-amino-1-Boc-piperidine in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a non-nucleophilic base, such as triethylamine (NEt3) or diisopropylethylamine (DIPEA), to the solution.

-

Cool the reaction mixture in an ice bath to 0-5 °C.

-

Slowly add acetyl chloride or acetic anhydride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1-acetyl-4-(Boc-amino)piperidine.

Step 2: Boc Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the concurrent formation of the hydrochloride salt. This is typically accomplished by treatment with a strong acid.

Protocol:

-

Dissolve the crude 1-acetyl-4-(Boc-amino)piperidine from the previous step in a suitable solvent such as dioxane or methanol.

-

Add a solution of hydrogen chloride (e.g., 4N HCl in dioxane or gaseous HCl bubbled through the solution)[2].

-

Stir the mixture at room temperature. The deprotection is usually rapid, and the hydrochloride salt of the product often precipitates out of the solution.

-

The solid product is collected by filtration, washed with a cold solvent like diethyl ether or acetone to remove any soluble impurities, and dried under vacuum to afford this compound as a white solid.

Route 2: Synthesis from 4-Oxopiperidine Derivatives

An alternative and highly efficient strategy involves the use of a 4-oxopiperidine derivative, which is converted to the corresponding 4-amino derivative via reductive amination. A key starting material for this route is 1-acetylpiperid-4-one.

Core Logic & Mechanistic Considerations

Reductive amination is a powerful one-pot reaction that combines the formation of an imine or enamine from a ketone and an amine with its subsequent reduction to a new amine[3][4]. This method is advantageous as it can directly introduce the 4-amino group. The choice of the reducing agent is crucial to ensure that the imine intermediate is reduced in preference to the starting ketone[5].

Caption: Simplified mechanism of reductive amination for the synthesis of 1-Acetyl-4-aminopiperidine.

Experimental Protocol: A Step-by-Step Guide

One-Pot Reductive Amination of 1-Acetylpiperid-4-one

This protocol describes a direct conversion of 1-acetylpiperid-4-one to 1-acetyl-4-aminopiperidine.

Protocol:

-

To a solution of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, add 1-acetylpiperid-4-one.

-

The reaction is typically carried out in a protic solvent like methanol or ethanol.

-

A pH-tolerant reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB), is then added portion-wise to the mixture[5][6]. The pH is often maintained in a mildly acidic range (pH 4-6) to facilitate imine formation without degrading the reducing agent[7].

-

The reaction mixture is stirred at room temperature overnight.

-

The reaction is quenched by the careful addition of an aqueous acid solution.

-

The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., DCM) and a basic aqueous solution (e.g., NaOH) to neutralize the acid and extract the free base of the product into the organic layer.

-

The organic extracts are combined, dried, and concentrated to yield the crude 1-acetyl-4-aminopiperidine free base.

-

For the formation of the hydrochloride salt, the crude free base is dissolved in a suitable solvent (e.g., ethanol, isopropanol) and treated with a solution of hydrogen chloride[6]. The resulting precipitate is filtered, washed, and dried.

Alternative Starting Materials for Reductive Amination

While 1-acetylpiperid-4-one is a direct precursor, other 4-oxopiperidine derivatives can also be used, followed by N-acetylation. For instance, N-benzyl-4-piperidone can undergo reductive amination, followed by debenzylation and subsequent N-acetylation[8]. Another approach involves starting with ethyl 1-benzyl-4-oxopiperidine-3-carboxylate[9].

Data Summary and Comparison of Routes

| Starting Material | Key Reactions | Typical Reagents | Advantages | Disadvantages |

| 4-Amino-1-Boc-piperidine | N-Acetylation, Boc Deprotection | Acetyl chloride, NEt3, HCl in Dioxane | High selectivity, clean reactions | Multi-step, cost of protected starting material |

| 1-Acetylpiperid-4-one | Reductive Amination | NH4OAc, NaBH3CN | One-pot conversion, atom economical | Use of cyanide-containing reagents |

| N-Benzyl-4-piperidone | Reductive Amination, Debenzylation, N-Acetylation | NH4OAc, NaBH3CN, Pd/C, H2, Ac2O | Readily available starting material | Multiple steps, catalytic hydrogenation required |

Safety, Handling, and Troubleshooting

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Acetylating agents like acetyl chloride are corrosive and react violently with water. Handle with care.

-

Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Quench reactions carefully in a controlled manner.

Troubleshooting Common Issues:

-

Low Yield in N-Acetylation: Ensure anhydrous conditions as moisture can consume the acetylating agent. Check the purity of the starting material and the base.

-

Incomplete Reductive Amination: Optimize the pH of the reaction mixture. A pH that is too low can deactivate the amine nucleophile, while a pH that is too high will prevent imine formation. Ensure the reducing agent is active and added at an appropriate rate.

-

Formation of Side Products: In reductive amination, over-alkylation to form a tertiary amine can sometimes occur. This can be minimized by using a large excess of the ammonia source.

Conclusion

The synthesis of this compound can be effectively achieved through several well-established synthetic routes. The choice of the optimal pathway depends on factors such as the availability and cost of starting materials, desired scale of the reaction, and the laboratory's capabilities. The route starting from 4-amino-1-Boc-piperidine offers high selectivity and is often preferred for smaller-scale syntheses where purity is paramount. For larger-scale production, the reductive amination of 1-acetylpiperid-4-one presents a more atom-economical and convergent approach. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in this guide, researchers can confidently synthesize this important pharmaceutical intermediate for their drug discovery and development endeavors.

References

- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central. [Link]

- Synthesis of 1-acetyl-4-methylaminopiperidine hydrochloride. PrepChem.com. [Link]

- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.

- Reductive amin

- Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer

- Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives.

- This compound. PubChem. [Link]

- Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent.

- Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neurop

- Method for preparing 4-Boc-aminopiperidine.

- N-acetylation rate of benzidine in vitro in CHO cell lines using 100 µM...

- Method for synthesizing 1-boc-4-aminopiperidine.

- Process for preparing 4-methylenepiperidine or acid addition salt thereof.

- Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]

- Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.

- (R)-3-amino piperidine hydrochloride preparation method.

- Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

- N-acetyltransferase 2 acetylator genotype-dependent N-acetylation of 4-aminobiphenyl in cryopreserved human hep

- Ethyl 1-benzyl-4-oxopiperidine-3-carboxyl

- Investigation of N-Acetyltransferase 2-Mediated Drug Interactions of Amifampridine: In Vitro and In Vivo Evidence of Drug Interactions with Acetaminophen. MDPI. [Link]

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- N-acetylation of benzidine (specificity constant 9.95), 3,4-DMA...

Sources

- 1. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 9. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Scaffold: An In-Depth Technical Guide to 1-Acetyl-4-aminopiperidine Hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1-Acetyl-4-aminopiperidine Scaffold

In the landscape of modern drug discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the developability and ultimate success of a therapeutic candidate. Among the plethora of heterocyclic building blocks, the 1-acetyl-4-aminopiperidine moiety has emerged as a particularly valuable and versatile scaffold. Its prevalence in a wide array of biologically active compounds underscores its significance in medicinal chemistry. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the applications of 1-acetyl-4-aminopiperidine hydrochloride, delving into its synthesis, derivatization, and the underlying rationale for its use in various therapeutic areas.

The 4-aminopiperidine core is a recurring motif in numerous bioactive molecules, offering a three-dimensional structure that can effectively probe biological space. The addition of an acetyl group at the 1-position serves a multifaceted role. It can modulate the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity, which in turn can influence crucial ADME (Absorption, Distribution, Metabolism, and Excretion) parameters like blood-brain barrier penetration. Furthermore, the acetyl group can engage in specific interactions with biological targets, contributing to binding affinity and selectivity. The hydrochloride salt form of 1-acetyl-4-aminopiperidine enhances its stability and aqueous solubility, making it a convenient starting material for a variety of chemical transformations.

This guide will explore the utility of this scaffold in the design and synthesis of potent and selective modulators of various biological targets, including enzymes and receptors implicated in a range of diseases.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for rational drug design. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅ClN₂O | PubChem[1] |

| Molecular Weight | 178.66 g/mol | PubChem[1] |

| IUPAC Name | 1-(4-aminopiperidin-1-yl)ethanone;hydrochloride | PubChem[1] |

| CAS Number | 214147-48-5 | PubChem[1] |

| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

These properties provide a foundation for predicting the behavior of molecules derived from this scaffold. The moderate polar surface area and the presence of both hydrogen bond donors and acceptors allow for a diverse range of interactions with biological targets.

Synthetic Utility and Key Reactions

This compound is a versatile starting material for a variety of chemical transformations. The primary amino group at the 4-position serves as a key handle for introducing molecular diversity. One of the most widely employed reactions for the derivatization of this scaffold is reductive amination .

Reductive Amination: A Gateway to Diverse Derivatives

Reductive amination is a robust and efficient method for forming carbon-nitrogen bonds. It involves the reaction of the primary amine of 1-acetyl-4-aminopiperidine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.

Caption: General workflow for reductive amination of 1-acetyl-4-aminopiperidine.

Detailed Experimental Protocol: Synthesis of N-Benzyl-1-acetyl-4-aminopiperidine

This protocol provides a representative example of the N-alkylation of this compound via reductive amination.

Materials:

-

This compound

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a stirred suspension of this compound (1.0 eq) in DCE or DCM, add triethylamine or DIPEA (1.1 eq) and stir for 10-15 minutes at room temperature to liberate the free base.

-

Add benzaldehyde (1.05 eq) to the reaction mixture and stir for 1-2 hours at room temperature to allow for imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-1-acetyl-4-aminopiperidine.

Applications in Medicinal Chemistry: Case Studies

The 1-acetyl-4-aminopiperidine scaffold has been instrumental in the development of a diverse range of therapeutic agents. The following sections highlight its application in several key areas of drug discovery.

Central Nervous System (CNS) Disorders: Acetylcholinesterase Inhibitors

A decline in acetylcholine levels is a hallmark of Alzheimer's disease. Acetylcholinesterase (AChE) inhibitors prevent the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. The 1-acetyl-4-aminopiperidine scaffold has been successfully incorporated into potent and selective AChE inhibitors.

One notable example is the development of a series of 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine derivatives. In this series, the 4-aminopiperidine core serves as a central scaffold to which other pharmacophoric elements are attached. The N-acetyl group can contribute to the overall lipophilicity of the molecule, potentially influencing its ability to cross the blood-brain barrier. In one study, a derivative, compound 21, exhibited an impressive IC₅₀ of 0.56 nM against AChE[2].

Caption: Role of the scaffold in AChE inhibitor design.

The development of cognition-enhancing drugs has also utilized the 4-aminopiperidine scaffold. By modifying potent nootropic drugs with a piperazine ring, researchers found that 4-aminopiperidine analogues maintained high cognition-enhancing activity[3]. One such compound was active at a very low dose of 0.01 mg/kg, highlighting the potential of this scaffold in developing new treatments for neurodegenerative diseases like Alzheimer's[3].

Infectious Diseases: HCV and Influenza Inhibitors

The versatility of the 1-acetyl-4-aminopiperidine scaffold extends to the realm of infectious diseases.

Hepatitis C Virus (HCV) Assembly Inhibitors: A high-throughput screening campaign identified 4-aminopiperidine derivatives as potent inhibitors of HCV replication[4]. Further optimization of a lead compound led to the development of a series of inhibitors that target the assembly stage of the HCV life cycle[4]. The 4-aminopiperidine core was systematically modified to improve potency and metabolic stability. For example, reductive amination of a Boc-protected 4-aminopiperidine was a key step in generating a library of analogues for structure-activity relationship (SAR) studies[4].

Influenza A Virus (IAV) Entry Inhibitors: The 4-aminopiperidine scaffold has also been identified in inhibitors of influenza A virus entry. These compounds target the viral surface glycoprotein hemagglutinin (HA), which is crucial for the virus to bind to and enter host cells. One study reported a 4-aminopiperidine derivative with an IC₅₀ of 70 nM against H1N1 influenza A virus, demonstrating the potential of this scaffold in the development of novel antiviral therapies.

Pain Management: N-Type Calcium Channel Blockers

N-type calcium channels play a critical role in nociceptive signaling, making them an attractive target for the development of new analgesics. Several compounds incorporating a 4-aminopiperidine scaffold have been synthesized and evaluated as N-type calcium channel blockers[5]. These compounds were designed to incorporate structural motifs from known calcium channel antagonists like verapamil and flunarizine[5]. Two compounds from this series demonstrated potent action on pain and neuropathic pain, highlighting the utility of the 4-aminopiperidine scaffold in this therapeutic area[5].

Structure-Activity Relationships (SAR) and the Role of the 1-Acetyl Group

The N-acetyl group on the piperidine ring is not merely a passive component of the scaffold; it plays a crucial role in fine-tuning the properties of the final molecule.

-

Modulation of Basicity: The acetyl group, being an electron-withdrawing group, reduces the basicity of the piperidine nitrogen. This can be advantageous in drug design as it can prevent unwanted interactions with acidic biological targets and can influence the pKa of the molecule, which in turn affects its absorption and distribution.

-

Lipophilicity and Membrane Permeability: The acetyl group increases the lipophilicity of the scaffold compared to an unsubstituted piperidine. This can enhance the ability of the molecule to cross cell membranes, including the blood-brain barrier. The balance of lipophilicity is critical; while increased lipophilicity can improve CNS penetration, excessive lipophilicity can lead to non-specific binding and poor aqueous solubility.

-

Conformational Rigidity: The amide bond of the acetyl group introduces a degree of planar character, which can influence the conformational flexibility of the piperidine ring and the overall shape of the molecule. This can be exploited to achieve a more favorable binding conformation with the target protein.

-

Metabolic Stability: The N-acetyl group can influence the metabolic stability of the molecule. N-dealkylation is a common metabolic pathway for piperidine-containing drugs, and the presence of the acetyl group can alter the susceptibility of the molecule to metabolism by cytochrome P450 enzymes.

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic tractability, coupled with the ability to modulate its physicochemical properties through derivatization, has led to its successful application in the development of a wide range of therapeutic agents. The case studies presented in this guide demonstrate its utility in targeting diverse biological systems, from enzymes in the central nervous system to viral proteins.

As our understanding of disease biology continues to grow, so too will the opportunities for leveraging this privileged scaffold. Future research will likely focus on further exploring the chemical space around the 1-acetyl-4-aminopiperidine core to develop next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The continued application of this building block, guided by the principles of rational drug design, promises to yield novel and effective treatments for a host of human diseases.

References

- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. J Med Chem. 2021;64(13):9431-9443.

- 1,4-Substituted piperidines as acetylcholinesterase inhibitors and their use for the treatment of Alzheimer's disease. Google Patents.

- This compound. Research Scientific.

- This compound. PubChem.

- Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions. Google Patents.

- Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies. ACS Comb Sci. 2013;15(9):503-511.

- The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications. Pharmacol Ther. 2020;206:107435.

- Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors. Google Patents.

- Monohydrochloride salt of 1-[3-[3-(4-chlorophenyl) propoxy]propyl]-piperidine. Google Patents.

- Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. J Med Chem. 2004;47(24):5843-5852.

- Substituted 4-amino-piperidines. Google Patents.

- 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorg Med Chem Lett. 2003;13(14):2303-2306.

- Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. J Med Chem. 2000;43(3):449-459.

- Effects of anesthetics on piperidine levels in mouse brain. Eur J Pharmacol. 1981;71(1):79-85.

- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Med Chem Lett. 2011;2(8):584-588.

- Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Google Patents.

- Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Pharmaceutics. 2019;11(2):65.

- Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. Eur J Med Chem. 2022;241:114631.

- The Crosstalk between the Blood-Brain Barrier Dysfunction and Neuroinflammation after General Anaesthesia. Int J Mol Sci. 2022;23(21):13293.

- Towards Improvements for Penetrating the Blood-Brain Barrier-Recent Progress from a Material and Pharmaceutical Perspective. Molecules. 2018;23(4):783.

- Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. 2019;14(13):1297-1308.

- Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Google Patents.

- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. J Med Chem. 1992;35(21):3935-3941.

Sources

- 1. This compound | C7H15ClN2O | CID 17221642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic deployment of 1-Acetyl-4-aminopiperidine Hydrochloride in Modern Drug Discovery: A Technical Guide

This guide provides an in-depth technical analysis of 1-Acetyl-4-aminopiperidine hydrochloride, a pivotal building block in contemporary medicinal chemistry. We will dissect its strategic importance, explore its reactivity through detailed protocols, and illuminate its application in the synthesis of complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast number of approved pharmaceuticals.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets.[3][4] The nitrogen atom within the ring can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and receptor binding.[3]

Among the myriad of substituted piperidines, 4-aminopiperidine derivatives are of particular interest due to the presence of a primary amino group that serves as a versatile handle for further functionalization.[5][6] this compound offers a unique combination of features: the piperidine core for spatial orientation, a reactive primary amine at the 4-position for diversification, and an acetyl group on the ring nitrogen. The acetyl group modulates the basicity of the piperidine nitrogen and provides a degree of steric hindrance, which can influence the molecule's conformational preferences and metabolic stability. This guide will focus on the practical application of this building block in the synthesis of medicinally relevant compounds.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅ClN₂O | [3] |